Cas no 1283109-20-5 (1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid)
![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1283109-20-5x500.png)
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[4-(methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
- 3-Azetidinecarboxylic acid, 1-[4-(methylthio)-2-benzothiazolyl]-
- 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
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- MDL: MFCD21091775
- インチ: 1S/C12H12N2O2S2/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
- InChIKey: GTTDMRBAFMRIRZ-UHFFFAOYSA-N
- SMILES: N1(C2=NC3=C(SC)C=CC=C3S2)CC(C(O)=O)C1
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235363-5.0g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-235363-0.1g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-235363-2.5g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Life Chemicals | F2145-0607-0.25g |
1-[4-(methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
TRC | M148071-500mg |
1-[4-(methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 500mg |
$ 455.00 | 2022-06-04 | ||
Life Chemicals | F2145-0607-0.5g |
1-[4-(methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95%+ | 0.5g |
$459.0 | 2023-09-06 | |
Enamine | EN300-235363-0.25g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-235363-0.5g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-235363-0.05g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-235363-1g |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
1283109-20-5 | 1g |
$728.0 | 2023-09-15 |
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acidに関する追加情報
Introduction to 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid (CAS No. 1283109-20-5)
1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, identified by the CAS number 1283109-20-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methylsulfanyl group and an azetidine ring, contribute to its unique chemical properties and biological interactions.
The benzothiazole core is a pivotal moiety in medicinal chemistry, often serving as a scaffold for the development of drugs targeting various diseases. Its aromatic system allows for multiple sites of functionalization, enabling the design of molecules with tailored pharmacological profiles. In the case of 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, the methylsulfanyl group at the 4-position of the benzothiazole ring introduces a polar and electron-rich region, which can enhance binding affinity to biological targets. This modification is particularly relevant in the context of drug design, where optimizing solubility and binding interactions is crucial.
The azetidine ring in this compound adds another layer of complexity, influencing both its physicochemical properties and biological activity. Azetidine derivatives are known for their ability to mimic certain amino acid structures, which can be exploited in the development of enzyme inhibitors or receptor modulators. The carboxylic acid group at the 3-position further extends the possibilities for further derivatization, allowing for the synthesis of esters, amides, or other functionalized analogs that may exhibit enhanced bioavailability or target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies suggest that 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid may interact with proteins involved in inflammatory pathways and signal transduction. The methylsulfanyl group has been shown to modulate electron density in the aromatic system, potentially enhancing interactions with hydrophobic pockets in protein targets. Additionally, the azetidine ring may adopt conformations that mimic natural substrates or inhibitors.
The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting enzymes such as kinases and proteases that play critical roles in diseases like cancer and inflammatory disorders. 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid has been investigated as a potential lead compound for such applications. Preliminary in vitro studies indicate that this molecule exhibits inhibitory activity against certain kinases, suggesting its utility in developing novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modifications aimed at improving potency and selectivity.
Moreover, the benzothiazole scaffold is well-documented for its antimicrobial and anti-inflammatory properties. The presence of the methylsulfanyl group may enhance these effects by influencing redox processes or interacting with thioredoxin reductase enzymes. This opens up avenues for exploring 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid as a candidate for treating infections or modulating immune responses.
In conclusion, 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid (CAS No. 1283109-20-5) represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing molecules with targeted biological activities. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties through structural modifications. As our understanding of drug design principles continues to evolve, compounds like this are likely to play a significant role in addressing unmet medical needs.
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